n6-Formyladenosine

Vue d'ensemble

Description

N6-Formyladenosine is a modification derived from N6-methyladenosine (m6A), which is a prevalent internal modification in messenger RNA and non-coding RNA affecting various cellular pathways . The addition of this chemical mark to RNA molecules regulates gene expression by affecting the fate of the RNA molecules .

Synthesis Analysis

The formation of N6-Formyladenosine is mediated by the Fe(II)- and α-ketoglutarate-dependent fat mass and obesity-associated (FTO) protein. FTO oxidizes N6-methyladenosine to generate N6-hydroxymethyladenosine as an intermediate modification, and N6-formyladenosine as a further oxidized product .

Molecular Structure Analysis

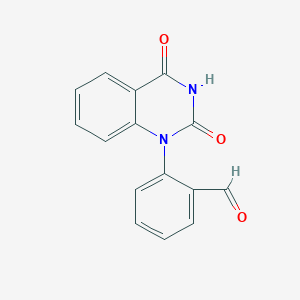

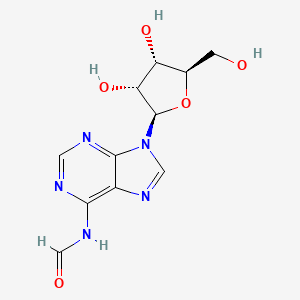

The molecular structure of N6-Formyladenosine is related to the methylation of the sixth N atom of adenine in RNA molecules . This modification occurs near stop codons, in 5’- and 3’- untranslated regions, in long internal exons, and in the shared sequence RRACH .

Chemical Reactions Analysis

The chemical reactions involving N6-Formyladenosine are part of the dynamic and reversible regulation of m6A modifications. These modifications can regulate the progression of many diseases by affecting RNA splicing, translation, export, and degradation .

Physical And Chemical Properties Analysis

The physical and chemical properties of N6-Formyladenosine are related to its role as a modification in RNA. It is present in isolated messenger RNA from human cells as well as mouse tissues .

Applications De Recherche Scientifique

Role in RNA Modifications and Gene Expression Regulation : Fu et al. (2013) discovered that N6-Formyladenosine, along with N6-Hydroxymethyladenosine, are products of oxidative RNA demethylation formed from the prevalent modification N6-methyladenosine (m6A) in mRNA. These modifications may dynamically modulate RNA-protein interactions, affecting gene expression regulation (Fu et al., 2013).

Intermediate in Oxidation Processes : Wu et al. (2015) revealed that N6-Formyladenosine is an important intermediate in the oxidation of m6A via the bicarbonate-activated peroxide system, leading to oxidative demethylation of m6A at the nucleobase level and in RNA strands (Wu et al., 2015).

Potential Anticancer Activity : The modification of N6-Formyladenosine, specifically N6-Isopentenyladenosine, has been studied for its antiproliferative and apoptotic effects in human colon cancer cells. Laezza et al. (2009) found that this compound inhibits cell proliferation and promotes apoptosis, potentially playing a role in cancer therapy (Laezza et al., 2009).

Potential Use in Neurodegenerative Diseases : N6-fufuryladenine (N6FFA), a derivative of N6-Formyladenosine, has been identified as active in pathways related to neurodegenerative diseases such as Parkinson’s and Huntington’s diseases. Maiuri and Truant (2020) discussed its potential as a lead for neurodegenerative disease treatment (Maiuri & Truant, 2020).

Involvement in RNA Methylation Modification : Niu et al. (2012) highlighted the importance of N6-methyl-adenosine (m6A), a related modification, in RNA metabolism and its potential role as an epigenetic marker. This research indirectly underscores the significance of related modifications like N6-Formyladenosine in biological processes (Niu et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-5,7-8,11,17,19-20H,1H2,(H,12,13,15,18)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJXVWOUESNRCD-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Formyl-adenosine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)